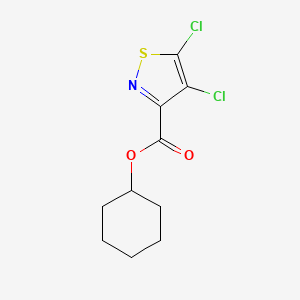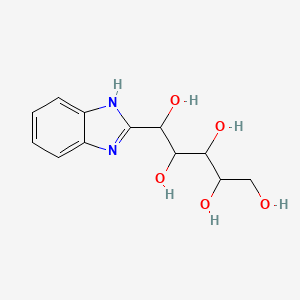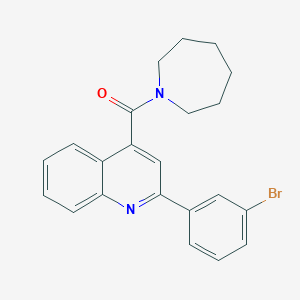
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both indole and phenyl groups. Compounds containing indole structures are often significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Coupling reactions: The indole derivatives can be coupled using various reagents like palladium catalysts in Suzuki or Heck reactions.
Final assembly: The final compound is formed through condensation reactions, often requiring specific catalysts and controlled temperatures.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products depend on the specific reaction conditions but might include oxidized or reduced forms of the original compound, or substituted derivatives with halogens or nitro groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in materials science or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and phenyl groups might facilitate binding to these targets, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Phenylindole: A simpler compound with a phenyl group attached to an indole ring.
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione is unique due to its combination of indole and phenyl groups, which might confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(24(28)26-15-14-16-8-4-7-13-20(16)26)21-18-11-5-6-12-19(18)25-22(21)17-9-2-1-3-10-17/h1-13,25H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUEFCYFDDOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4641773.png)


![3-methyl-5-oxo-N-[2-(phenylthio)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4641791.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4641795.png)
![N-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4641802.png)
![dimethyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4641812.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4641823.png)
![N-benzyl-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B4641834.png)
![1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4641858.png)
![2,5-dichloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4641865.png)
![1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE](/img/structure/B4641868.png)
![Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B4641870.png)

